molecular formula C15H18F3N3O3 B12270064 2-(Morpholine-4-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine

2-(Morpholine-4-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine

Cat. No.: B12270064
M. Wt: 345.32 g/mol
InChI Key: HKYJWMAZWVWIKZ-UHFFFAOYSA-N
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Description

2-(Morpholine-4-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine is a complex organic compound that features both morpholine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine typically involves multi-step organic reactions. One possible route could be:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the trifluoromethyl group can be introduced via electrophilic substitution.

    Morpholine Ring Formation: The morpholine ring can be synthesized through cyclization reactions involving amines and diols.

    Coupling Reactions: The final step involves coupling the morpholine and pyridine rings, possibly through amide bond formation using reagents like carbodiimides under controlled conditions.

Industrial Production Methods

Industrial production might involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated reactors could be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions could target the pyridine ring or the carbonyl group.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

In biological research, it might serve as a probe or ligand in studying enzyme interactions or receptor binding due to its unique structure.

Medicine

Pharmaceutical applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, it might be used in the development of agrochemicals or as an intermediate in the synthesis of other functional materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholine-4-carbonyl)-4-pyridin-2-ylmorpholine: Lacks the trifluoromethyl group, potentially less stable or active.

    4-(Trifluoromethyl)pyridine: Simpler structure, used in various chemical syntheses.

    Morpholine derivatives: Various derivatives with different substituents on the morpholine ring.

Uniqueness

The presence of both morpholine and pyridine rings, along with the trifluoromethyl group, makes 2-(Morpholine-4-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine unique in terms of its potential biological activity and chemical properties.

Properties

Molecular Formula

C15H18F3N3O3

Molecular Weight

345.32 g/mol

IUPAC Name

morpholin-4-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone

InChI

InChI=1S/C15H18F3N3O3/c16-15(17,18)11-1-2-13(19-9-11)21-5-8-24-12(10-21)14(22)20-3-6-23-7-4-20/h1-2,9,12H,3-8,10H2

InChI Key

HKYJWMAZWVWIKZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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